REACTION_CXSMILES
|
Cl.[OH:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[NH:14])OCC)=[CH:6][CH:5]=1.C(O)(=O)C.[CH:19]([NH2:21])=[NH:20].NN.[N:24]([O-])=O.[Na+]>O.C(O)(=O)C>[N:20]1[CH:19]=[N:21][N:14]=[C:10]([C:7]2[CH:6]=[CH:5][C:4]([CH2:3][OH:2])=[CH:9][CH:8]=2)[N:24]=1 |f:0.1,2.3,5.6|
|
Name
|
4-(hydroxymethyl)-benzenecarboximidic acid, ethyl ester, hydrochloride
|
Quantity
|
216 mg
|
Type
|
reactant
|
Smiles
|
Cl.OCC1=CC=C(C=C1)C(OCC)=N
|
Name
|
|
Quantity
|
521 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(=N)N
|
Name
|
|
Quantity
|
630 μL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
690 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
to stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The aqueous crude reaction
|
Type
|
EXTRACTION
|
Details
|
was subsequently extracted with methylene chloride (4×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
After solvent removal
|
Type
|
CUSTOM
|
Details
|
the crude pink product was purified by flash chromatography (silica gel)
|
Type
|
WASH
|
Details
|
first washing with 100% methylene chloride
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=NC(=NN=C1)C1=CC=C(C=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg | |
YIELD: PERCENTYIELD | 21% | |
YIELD: CALCULATEDPERCENTYIELD | 21.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |